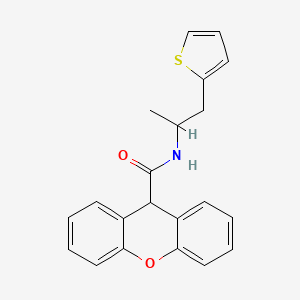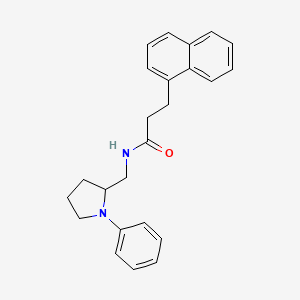
3-(naphthalen-1-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(naphthalen-1-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide, also known as NPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NPP is a member of the cathinone family and has a molecular formula of C26H28N2O.
科学的研究の応用
Naphthalene Derivatives in Medicinal Applications
Naphthalimide compounds, including those derived from naphthalene structures similar to the one , have shown extensive potential in medicinal applications. Their ability to interact with biological cations, anions, small molecules, and macromolecules via noncovalent bonds makes them suitable for developing anticancer agents, antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant drugs. Some naphthalimide derivatives have reached clinical trials for their anticancer properties, and the research is expanding into areas such as artificial ion receptors, fluorescent probes, and cell imaging agents for biological species detection and understanding pharmacological properties (Gong et al., 2016).
Environmental Impact and Biodegradation of Naphthalene Derivatives
Polycyclic aromatic hydrocarbons (PAHs), such as naphthalene and its derivatives, are pollutants of great concern due to their potential toxicity, mutagenicity, and carcinogenicity. Microbial degradation represents a significant mechanism for the ecological recovery of PAH-contaminated sites. Research into microbial PAH catabolism has advanced understanding of the degradation pathways for naphthalene and higher molecular weight PAHs in bacteria and fungi, facilitating the development of bioremediation methods to enhance the recovery of contaminated sites (Peng et al., 2008).
Analytical Methods and Environmental Monitoring
Understanding the sources, exposures, and methods for evaluating polychlorinated naphthalenes (PCNs), which can be structurally related to the compound , is crucial for environmental monitoring and protection. Research in this area focuses on the sampling and analysis of PCNs in indoor, outdoor, and personal air to evaluate their concentrations and exposures due to their classification as possible human carcinogens. The findings contribute to planning source control measures and studying source-receptor relationships of these compounds (Jia & Batterman, 2010).
特性
IUPAC Name |
3-naphthalen-1-yl-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O/c27-24(16-15-20-10-6-9-19-8-4-5-14-23(19)20)25-18-22-13-7-17-26(22)21-11-2-1-3-12-21/h1-6,8-12,14,22H,7,13,15-18H2,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSVXEZTHOHRLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)CCC3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(naphthalen-1-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

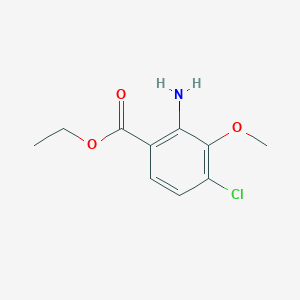
![2-[3-(3-Bromophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2391648.png)
![6-(Furan-2-ylmethyl)-4-methyl-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2391650.png)
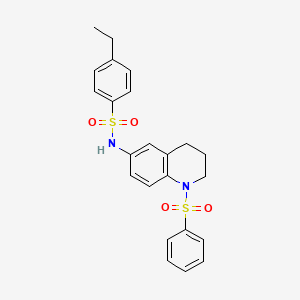
![N1-cyclohexyl-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2391652.png)
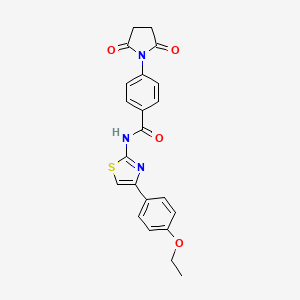
![(E)-3-(thiophen-2-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2391655.png)
![3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-7-carboxylic acid](/img/structure/B2391658.png)
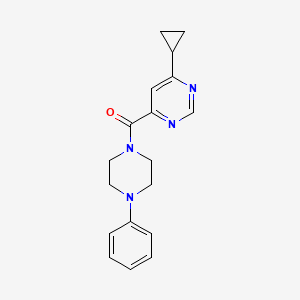
![4-(2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoic acid](/img/structure/B2391661.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2391664.png)
